3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine
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Overview
Description
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-1-en-1-amine backbone with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine typically involves the reaction of phenylacetylene with diisopropylamine in the presence of a suitable catalyst. One common method includes the use of formaldehyde and diisopropylamine, followed by the addition of phenylacetylene . The reaction is usually carried out in a solvent such as dichloromethane under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents, as well as the purification methods, are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated amines.
Scientific Research Applications
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine: This compound has a similar structure but with a triple bond instead of a double bond.
N,N-diisopropyl-3-phenylprop-2-yn-1-amine: Another closely related compound with a similar backbone but different functional groups.
Uniqueness
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
143236-91-3 |
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Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3-phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-10,12-14H,11H2,1-4H3 |
InChI Key |
QXGRBTMGCRNLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C=CCC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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